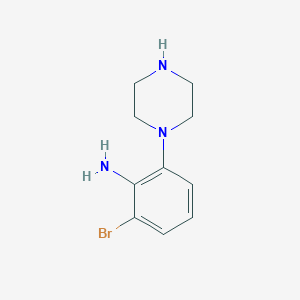

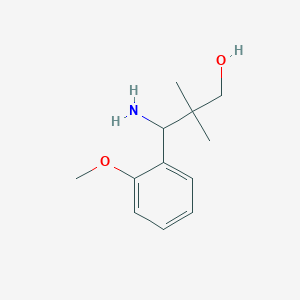

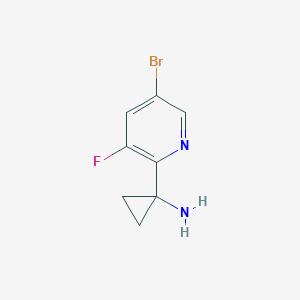

2-Bromo-6-(piperazin-1-yl)aniline

説明

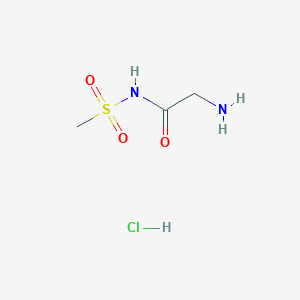

2-Bromo-6-(piperazin-1-yl)aniline is an organic compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 . It is an important organic intermediate that can be used in various fields .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .科学的研究の応用

Antimicrobial Activity

A significant application of 2-Bromo-6-(piperazin-1-yl)aniline derivatives is in antimicrobial research. A study synthesized various N-aryl-piperazine-carboxamide or -carbothioamide derivatives, demonstrating potential antimicrobial activities against both Gram-positive and Gram-negative bacterial species, as well as antibiotic-resistant E. coli strains and fungi (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure and Synthesis

This compound also plays a role in the synthesis of structurally complex molecules. Research focusing on the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties utilized this compound for molecular structure investigations, which involved X-ray crystallography and DFT calculations (Shawish et al., 2021).

Catalysis in Chemical Reactions

The compound is also used to enhance catalysis in chemical reactions. A study reported that N,N'-Bisoxalamides, when used with (hetero)aryl bromides and anilines, including this compound, significantly improved the catalytic activity in Cu-catalyzed coupling reactions (Bhunia, Kumar, & Ma, 2017).

Electrochemical Studies

Electrochemical studies have been conducted using this compound. Research on the electrochemical copolymerization of piperazine with aniline, which involves this compound, explored the chemical structure and redox behavior of synthesized copolymers (Dkhili et al., 2018).

Biological Screening and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for various biological applications. A study synthesized N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives and screened them for antibacterial, antifungal, and anthelmintic activity, showcasing their potential in pharmaceutical applications (Khan et al., 2019).

作用機序

Target of Action

The primary targets of 2-Bromo-6-(piperazin-1-yl)aniline are dopamine D3 receptors and monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin . These targets play a crucial role in mood regulation and are often implicated in conditions such as depression .

Mode of Action

This compound interacts with its targets by binding to the dopamine D3 receptors . This interaction can lead to changes in the functioning of the central nervous system (CNS), particularly in the noradrenergic, dopaminergic, and serotonergic systems . These changes can affect mood regulation, potentially alleviating symptoms of depression .

Biochemical Pathways

The compound affects the biochemical pathways involving monoamine neurotransmitters. By interacting with dopamine D3 receptors, it can influence the release and uptake of these neurotransmitters in the CNS . This can lead to changes in the downstream effects of these pathways, potentially impacting mood and behavior .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on dopamine D3 receptors and monoamine neurotransmitter pathways . By influencing these targets and pathways, the compound can potentially alleviate symptoms of depression and improve mood .

特性

IUPAC Name |

2-bromo-6-piperazin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMXILIWCDHLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)

![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)